What are the chemical properties of 4-methoxy-2,3-dihydro-1H-indene?
What are the chemical properties of 4-methoxy-2,3-dihydro-1H-indene?
An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-2,3-dihydro-1H-indene
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 4-methoxy-2,3-dihydro-1H-indene (also known as 4-methoxyindane). This molecule serves as a valuable scaffold in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic application. We will delve into the causality behind synthetic choices, provide self-validating experimental protocols, and ground all claims in authoritative references.
Introduction and Molecular Overview
4-Methoxy-2,3-dihydro-1H-indene is a bicyclic aromatic ether. Its structure consists of a benzene ring fused to a cyclopentane ring, with a methoxy group (-OCH₃) substituent at position 4. This structural motif is of significant interest in drug discovery, as the rigid dihydroindene core can effectively position substituents in three-dimensional space for optimal interaction with biological targets. Derivatives have been explored for various therapeutic applications, including as selective serotonin releasing agents and melatonergic ligands.[1][2]
The methoxy group is a particularly important feature, influencing the molecule's electronic properties and metabolic stability. It is a common functional group in many approved drugs, where it can enhance binding affinity, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1][3] Understanding the chemical behavior of the 4-methoxy-2,3-dihydro-1H-indene core is therefore foundational to its application in synthetic and medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-2,3-dihydro-1H-indene | [4] |
| Synonyms | 4-Methoxyindane | [4] |
| CAS Number | 21573-42-2 | [4] |
| Molecular Formula | C₁₀H₁₂O | [4] |
| Molecular Weight | 148.20 g/mol | [4] |
| Computed XLogP3 | 2.7 | [4] |
Synthesis of 4-Methoxy-2,3-dihydro-1H-indene
The synthesis of 4-methoxy-2,3-dihydro-1H-indene is most effectively approached via a two-stage process. The first stage involves the preparation of the key intermediate, 4-methoxy-1-indanone, followed by the complete reduction of its ketone functionality. This strategy allows for the use of readily available starting materials and employs robust, well-documented chemical transformations.
Stage 1: Synthesis of 4-Methoxy-1-indanone
The precursor ketone is typically synthesized from 4-hydroxy-1-indanone via a standard Williamson ether synthesis.
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Rationale : This method is chosen for its high efficiency and operational simplicity. Methyl iodide serves as the methyl source, and a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the reagents and accelerating the reaction rate. A detailed protocol can be found in reference[5].
Stage 2: Reduction of 4-Methoxy-1-indanone
The critical step is the deoxygenation of the C1 carbonyl group to a methylene group (CH₂). The choice of reduction method is paramount and depends entirely on the stability of any other functional groups present on the molecule in more complex derivatives. We present two primary, complementary methods here: the Wolff-Kishner reduction (basic conditions) and the Clemmensen reduction (acidic conditions).
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Rationale for Choice : Providing protocols for both acidic and basic reductions offers maximum flexibility. The Wolff-Kishner reduction is ideal for substrates that are sensitive to strong acids.[6][7] Conversely, the Clemmensen reduction is the method of choice for molecules containing base-labile groups (e.g., esters) but which are stable in strong acid.[8][9][10] For the parent molecule, both methods are effective.
Caption: Two-stage synthesis of 4-methoxy-2,3-dihydro-1H-indene.
Spectroscopic and Physical Properties
Predicted ¹H and ¹³C NMR Data
The methoxy group provides a distinct singlet in the ¹H NMR spectrum around 3.8 ppm and a carbon signal around 55-56 ppm in the ¹³C NMR spectrum.[11] The aromatic region will show characteristic splitting patterns for a 1,2,3-trisubstituted benzene ring, while the aliphatic protons on the five-membered ring will appear as multiplets in the upfield region.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.10 | t | 1H | H-6 |
| Aromatic | ~6.75 | d | 1H | H-5 or H-7 |
| Aromatic | ~6.70 | d | 1H | H-5 or H-7 |
| Methoxy | ~3.85 | s | 3H | -OCH₃ |
| Benzylic | ~2.90 | t | 2H | H-1 |
| Benzylic | ~2.90 | t | 2H | H-3 |
| Aliphatic | ~2.10 | quintet | 2H | H-2 |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~156.0 | C-4 (C-O) |
| Aromatic | ~145.0 | C-7a |
| Aromatic | ~135.0 | C-3a |
| Aromatic | ~126.5 | C-6 |
| Aromatic | ~115.0 | C-5 |
| Aromatic | ~109.0 | C-7 |
| Methoxy | ~55.5 | -OCH₃ |
| Benzylic | ~32.5 | C-1 or C-3 |
| Benzylic | ~32.0 | C-1 or C-3 |
| Aliphatic | ~25.0 | C-2 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1250 | C-O Stretch | Aryl Ether |
| 1050 | C-O Stretch | Aryl Ether |
Chemical Reactivity
The reactivity of 4-methoxy-2,3-dihydro-1H-indene is dominated by the electron-rich aromatic ring, making it highly susceptible to electrophilic aromatic substitution (SₑAr) .[12]
Directing Effects and Regioselectivity
The regiochemical outcome of SₑAr reactions is controlled by the two substituents on the benzene ring: the methoxy group (-OCH₃) at C4 and the fused alkyl ring (an ortho,para-director) at C3a and C7a.[3]
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-OCH₃ group (at C4): This is a powerful activating group and directs electrophiles to the ortho (C5) and para (C7) positions.
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Alkyl Ring (at C3a, C7a): This is a weakly activating group and also directs ortho and para.
The directing effects are synergistic. The strong activation by the methoxy group dominates, predicting that substitution will occur primarily at the positions ortho and para to it.
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Position C5: Ortho to the methoxy group. Favorable.
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Position C7: Para to the methoxy group. Favorable.
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Position C6: Meta to the methoxy group. Unfavorable.
Between C5 and C7, steric hindrance from the adjacent five-membered ring at C7 might slightly favor substitution at the C5 position. Therefore, electrophilic substitution is expected to yield a mixture of 5- and 7-substituted products, with the 5-substituted isomer often being the major product.
Caption: General mechanism for electrophilic aromatic substitution.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 5.1: Synthesis of 4-Methoxy-1-indanone[5]
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Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-hydroxy-1-indanone (1.0 eq), anhydrous potassium carbonate (1.1 eq), and dimethylformamide (DMF) to create a ~1 M solution.
-
Cooling: Cool the stirred mixture to 0°C using an ice bath.
-
Addition of Methyl Iodide: Add methyl iodide (1.1 eq) dropwise to the mixture over 15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Workup: Partition the reaction mixture between methylene chloride and water. Separate the organic layer, wash it sequentially with water and 2% aqueous NaOH, and then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase in vacuo. Recrystallize the resulting solid residue from hot methanol to yield pure 4-methoxy-1-indanone as a solid.
Protocol 5.2: Wolff-Kishner Reduction of 4-Methoxy-1-indanone (Huang-Minlon Modification)[13][14]
-
Reagent Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-methoxy-1-indanone (1.0 eq), potassium hydroxide (3.0 eq), and diethylene glycol.
-
Hydrazine Addition: Add hydrazine hydrate (85% solution, ~2.0 eq).
-
Reflux: Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.
-
Distillation: Reconfigure the apparatus for distillation and carefully distill off water and excess hydrazine.
-
High-Temperature Reaction: Increase the temperature of the reaction mixture to ~200°C and maintain it for 3-4 hours, or until nitrogen evolution ceases. The solution should become clear.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with dilute HCl and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 5.3: Clemmensen Reduction of 4-Methoxy-1-indanone[8][9]
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Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute HCl solution for 5 minutes. Decant the acid, wash the zinc with deionized water, and then stir with a 5% solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the resulting zinc amalgam sequentially with water, ethanol, and diethyl ether.
-
Reagent Setup: Place the freshly prepared zinc amalgam in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap. Add concentrated hydrochloric acid.
-
Reaction: Add a solution of 4-methoxy-1-indanone in a suitable solvent (e.g., toluene) to the flask. Heat the mixture to a vigorous reflux. Periodically add more concentrated HCl during the reflux period (e.g., every hour for 4-6 hours).
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Decant the liquid from the remaining zinc.
-
Extraction: Extract the aqueous phase with diethyl ether or toluene. Combine all organic phases.
-
Purification: Wash the organic phase with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified further by chromatography or distillation.
References
-
Masterson, D. S. (2025). The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions. Chemistry LibreTexts. [Link]
-
Unacademy. (n.d.). Clemmensen reduction. Unacademy. [Link]
-
Wikipedia contributors. (2024). Clemmensen reduction. Wikipedia, The Free Encyclopedia. [Link]
-
Burke, A. J. (2006). A Modified Clemmensen Reduction Procedure for Conversion of Aryl Ketones into Aryl Alkenes. Synthetic Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. organic-chemistry.org. [Link]
-
PrepChem. (2023). Synthesis of 4-Methoxy-1-indanone. prepchem.com. [Link]
-
Sciencemadness Wiki. (2018). Wolff–Kishner reduction. sciencemadness.org. [Link]
-
Larionov, E. (2014). Copies of 1H, 13C, 19F NMR spectra. University of Geneva. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-methoxy-2,3-dihydro-1H-indene. PubChem Compound Database. [Link]
-
Wikipedia contributors. (2024). Wolff–Kishner reduction. Wikipedia, The Free Encyclopedia. [Link]
-
LS College. (2020). Wolff–Kishner reduction. L.S. College, Muzaffarpur. [Link]
-
Pharmaguideline. (n.d.). Wolff Kishner Reduction. Pharmaguideline. [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. [Link]
-
Royal Society of Chemistry. (2015). One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]
-
ChemBK. (2024). 4-Methoxy-1-indanone. ChemBK. [Link]
-
PubChemLite. (n.d.). 2,3-dihydro-4-methoxy-1h-indene-1-carbonitrile. PubChemLite. [Link]
-
Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum. Natural Products Magnetic Resonance Database. [Link]
-
Thieme. (2017). Catalytic Hydrogenation of Ketones. Science of Synthesis. [Link]
-
Wikipedia contributors. (2024). 1-Aminomethyl-5-methoxyindane. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. 1-Aminomethyl-5-methoxyindane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-methoxy-2,3-dihydro-1H-indene | C10H12O | CID 19856778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions [webofpharma.com]
- 9. Clemmensen reduction [unacademy.com]
- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
